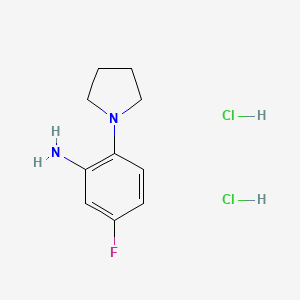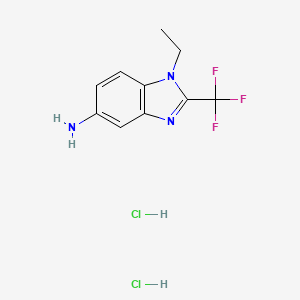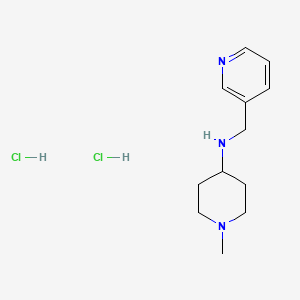![molecular formula C16H15BrN2O3S B1389810 2-Bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-phenyl]acetamide CAS No. 1138445-69-8](/img/structure/B1389810.png)
2-Bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-phenyl]acetamide
Overview
Description
2-Bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-phenyl]acetamide is an organic compound with a complex chemical structure. Its intricate arrangement suggests potential versatility in various scientific applications. This compound combines bromine, acetamide, and an indole moiety, highlighting its potential utility in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-phenyl]acetamide typically involves multiple steps:
Formation of the Indole Moiety: : Starting from a basic aromatic precursor, the indole moiety is synthesized through cyclization reactions.
Sulfonylation: : This step introduces the sulfonyl group to the indole, often using chlorosulfonic acid or sulfuryl chloride.
Bromination: : The bromine atom is introduced via a substitution reaction, using bromine or a brominating agent such as N-bromosuccinimide.
Acetamide Formation: : Finally, the acetamide group is added through an amide formation reaction, typically using acetic anhydride or an acetyl chloride derivative.
Industrial Production Methods
On an industrial scale, the production involves optimized conditions to maximize yield and purity. Advanced techniques like microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The indole moiety can undergo oxidation reactions, forming various oxidized products.
Reduction: : Reduction of the sulfonyl group can lead to the formation of sulfoxides or sulfides.
Substitution: : The bromine atom can be replaced via nucleophilic substitution, leading to diverse derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide.
Reduction: : Sodium borohydride or lithium aluminium hydride.
Substitution: : A wide range of nucleophiles like amines or thiols, often under basic or acidic conditions.
Major Products
Oxidized Indole Derivatives: : Resulting from the oxidation of the indole moiety.
Reduced Sulfonyl Compounds: : Formed through the reduction of the sulfonyl group.
Substituted Derivatives: : Diverse compounds depending on the nucleophile used for substitution.
Scientific Research Applications
2-Bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-phenyl]acetamide has notable applications across several fields:
Chemistry
Building Block in Organic Synthesis: : Used in creating complex molecules for pharmaceuticals and materials science.
Catalysis: : Potential role in catalytic processes due to its unique structure.
Biology
Biological Probes: : Employed in probing enzyme activity and protein interactions.
Bioconjugation: : Utilized in linking biomolecules for advanced research applications.
Medicine
Drug Development: : Potential candidate in the development of novel therapeutics, particularly in oncology and neurology.
Industry
Specialty Chemicals: : Used in the synthesis of dyes, pigments, and polymers.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: : May interact with enzymes, receptors, or DNA.
Pathways Involved: : Could influence various biochemical pathways, such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
2-Bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-phenyl]acetamide is unique due to its specific structure, combining bromine, acetamide, and an indole moiety. Similar compounds include:
2-Bromo-N-phenylacetamide: : Lacks the indole and sulfonyl groups.
N-(4-Sulfonylphenyl)acetamide: : Missing the bromine and indole moiety.
Indole-3-carboxamide derivatives: : Possess the indole moiety but differ in other functional groups.
Conclusion
This compound is a versatile compound with significant potential across various scientific disciplines. Its complex structure allows for diverse chemical reactions and broad applications in chemistry, biology, medicine, and industry. The compound's unique combination of functional groups distinguishes it from similar compounds, highlighting its potential as a valuable research tool and industrial chemical.
Properties
IUPAC Name |
2-bromo-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c17-11-16(20)18-13-5-7-14(8-6-13)23(21,22)19-10-9-12-3-1-2-4-15(12)19/h1-8H,9-11H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSCCJDUCSPOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(3-Fluoro-phenyl)-4,5,6,7-tetrahydro-isoxazolo-[4,5-c]pyridine hydrochloride](/img/structure/B1389736.png)
![2-Bromo-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B1389738.png)
![2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B1389739.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B1389740.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide](/img/structure/B1389743.png)
![1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane dihydrochloride](/img/structure/B1389745.png)


![3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride](/img/structure/B1389749.png)
